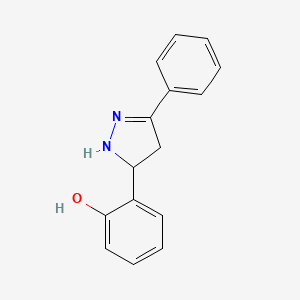

2-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol is a heterocyclic compound that features a pyrazole ring fused with a phenyl group and a phenol group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. One efficient method involves using vitamin B1 as a catalyst, which provides high yields and is environmentally friendly . The reaction conditions are generally mild, and the process can be carried out in various solvents depending on the desired product characteristics.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using metal-free catalysis and recyclable catalysts like vitamin B1, are likely to be employed to ensure sustainability and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions

2-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The phenol group allows for various substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield halogenated derivatives .

Aplicaciones Científicas De Investigación

2-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Mecanismo De Acción

The mechanism of action of 2-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer effects are linked to the induction of apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparación Con Compuestos Similares

Similar Compounds

1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole: Similar in structure but with different substituents, leading to varied biological activities.

2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl methanone: Another heterocyclic compound with a different core structure but similar applications in medicinal chemistry.

Uniqueness

2-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol is unique due to its specific combination of a pyrazole ring and a phenol group, which imparts distinct chemical and biological properties.

Actividad Biológica

Overview

2-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol is a heterocyclic compound characterized by a pyrazole ring fused with a phenyl group and a phenolic group. This compound has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. Its potential applications range from anti-inflammatory to anticancer properties, making it a subject of extensive research.

The molecular formula of this compound is C15H14N2O, with a molecular weight of 238.28 g/mol. The compound features a hydroxyl group (-OH) attached to the benzene ring, which enhances its reactivity and biological activity.

Enzyme Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is through enzyme inhibition. Notably, it inhibits acetylcholinesterase (AChE), an enzyme critical for neurotransmission in the nervous system. This inhibition leads to increased levels of acetylcholine, which can enhance synaptic transmission and has implications for treating neurodegenerative diseases like Alzheimer's.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cellular models . This effect is crucial for developing treatments for inflammatory diseases.

Biological Activity Summary

Case Studies and Research Findings

- Neuroprotective Effects : In a study examining neuroprotective agents, this compound was shown to protect neuronal cells from oxidative stress-induced apoptosis. The compound's ability to modulate oxidative stress markers suggests its potential in treating neurodegenerative disorders .

- Anti-inflammatory Mechanism : A series of experiments demonstrated that this compound significantly reduced edema in animal models of inflammation. The results indicated that it could be comparable to standard anti-inflammatory drugs like indomethacin .

- Anticancer Activity : In vitro studies revealed that this compound induced apoptosis in various cancer cell lines through activation of caspase pathways. This apoptotic effect was linked to the compound's ability to disrupt mitochondrial membrane potential and increase reactive oxygen species (ROS) levels .

Propiedades

IUPAC Name |

2-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c18-15-9-5-4-8-12(15)14-10-13(16-17-14)11-6-2-1-3-7-11/h1-9,14,17-18H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXCWDUSIIIOAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NN=C1C2=CC=CC=C2)C3=CC=CC=C3O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.